molecular formula C22H24N4O2 B2582978 N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide CAS No. 1219905-38-0

N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2582978
CAS RN: 1219905-38-0
M. Wt: 376.46
InChI Key: DIMNHLWWYIMXAZ-UHFFFAOYSA-N
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Description

“N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide”, commonly referred to as MTEQ, is a chemical compound with various applications in scientific experiments. It is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoxalines, the class of compounds to which MTEQ belongs, has been intensively studied . They can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

The molecular formula of MTEQ is C22H24N4O2, and its molecular weight is 376.46. Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

Quinoxalines have diverse biological activities, leading to a large variety of synthetic methods for the synthesis of functionalized quinoxalines . Reactions of 2-nitrosoarylamines with carbon nucleophiles leading to quinoxalin-2(1H)-one N-oxides are mentioned in literature .


Physical And Chemical Properties Analysis

MTEQ is a nitrogen-containing heterocyclic compound . Its molecular formula is C22H24N4O2, and its molecular weight is 376.46.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptors

A study explored the synthesis and evaluation of novel quinoline-2-carboxamide derivatives as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) (Matarrese et al., 2001). These compounds, including N-[methyl-11C]-quinoline-2-carboxamides, showed high specific binding to PBR in various organs, suggesting their utility in PBR imaging with PET.

Heterocyclic Chemistry and Organic Synthesis

Another study focused on the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline, leading to various derivatives through hydrazinolysis and condensation reactions. These compounds could potentially have applications in medicinal chemistry and organic synthesis (Zaki et al., 2014).

Synthesis of Pyrrolquinolone Derivatives

An efficient synthesis route was developed for a specific pyrrolquinolone, indicating the importance of these processes in producing compounds for further pharmacological testing (Dorow et al., 2006).

PARP-1 Inhibitors for Therapeutic Applications

Quinoline-8-carboxamides were designed and synthesized as inhibitors of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1), an enzyme target for various therapeutic applications, including cancer treatment (Lord et al., 2009). The study demonstrated the significance of intramolecular hydrogen bonding in maintaining pharmacophore conformation, leading to potent PARP-1 inhibition.

Antiallergy Agents

Research on novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives evaluated their antiallergy activity, showing significant intravenous activity and highlighting the potential for developing new antiallergy medications (Althuis et al., 1980).

Bifunctional Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists

A study on THRX-198321, a compound acting as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist, demonstrated its potential for therapeutic use in conditions requiring modulation of these pathways (Steinfeld et al., 2011).

Mechanism of Action

While the specific mechanism of action for MTEQ is not provided, quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic, and as kinase inhibitors .

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-6-8-17(9-7-16)21(26-10-12-28-13-11-26)15-24-22(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,21H,10-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMNHLWWYIMXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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